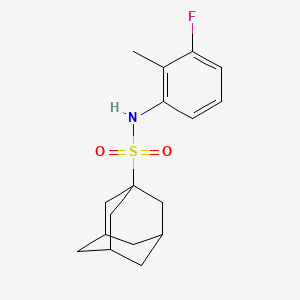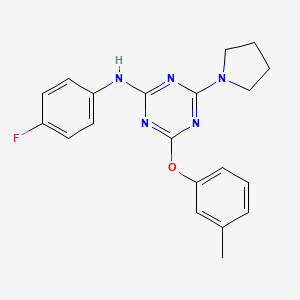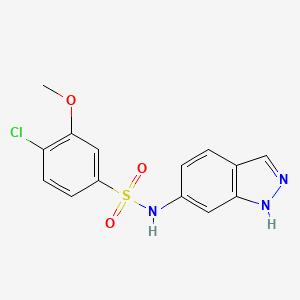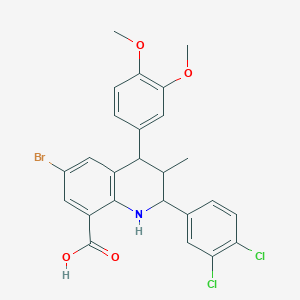
N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts high stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide typically involves the coupling of an adamantane derivative with a sulfonamide group. One common method is the reaction of 1-adamantylamine with 3-fluoro-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-2-methylphenyl)adamantane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1-adamantylamine: Lacks the aromatic ring and sulfonamide group but shares the adamantane core.
Uniqueness
N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide is unique due to the presence of both the adamantane core and the sulfonamide group, which confer high stability and potential biological activity. The fluorine and methyl substituents on the aromatic ring further enhance its chemical properties and reactivity .
Properties
Molecular Formula |
C17H22FNO2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide |
InChI |
InChI=1S/C17H22FNO2S/c1-11-15(18)3-2-4-16(11)19-22(20,21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,19H,5-10H2,1H3 |
InChI Key |
XSIVJUOJADEGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11063350.png)
![N-(4-{[4-methyl-5-(pyridin-2-ylcarbonyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B11063352.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063363.png)
![methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate](/img/structure/B11063377.png)
![3-Cyclohexyl-1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11063385.png)
![4-(Tert-butyl)cyclohexyl 5-[(1-adamantylmethyl)amino]-5-oxopentanoate](/img/structure/B11063402.png)


![N-1-adamantyl-N'-[2-(2-isopropyl-5-methylphenoxy)ethyl]urea](/img/structure/B11063433.png)

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-](/img/structure/B11063448.png)



